molecular formula C12H14O B11912352 7-Isopropyl-2,3-dihydro-1H-inden-1-one

7-Isopropyl-2,3-dihydro-1H-inden-1-one

Cat. No.: B11912352
M. Wt: 174.24 g/mol
InChI Key: OLJLAXHVBJLHAV-UHFFFAOYSA-N
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Description

7-Isopropyl-2,3-dihydro-1H-inden-1-one is an organic compound with the molecular formula C12H16O It is a derivative of indanone, characterized by the presence of an isopropyl group at the 7th position of the indanone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Isopropyl-2,3-dihydro-1H-inden-1-one can be achieved through several methods. One common approach involves the Friedel-Crafts acylation of 7-isopropylindane with an appropriate acylating agent, followed by cyclization to form the indanone structure. The reaction typically requires a Lewis acid catalyst such as aluminum chloride (AlCl3) and is conducted under anhydrous conditions to prevent hydrolysis.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the synthesis process.

Chemical Reactions Analysis

Types of Reactions

7-Isopropyl-2,3-dihydro-1H-inden-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenation using bromine (Br2) in the presence of a catalyst like iron (Fe).

Major Products Formed

    Oxidation: Formation of this compound-2-carboxylic acid.

    Reduction: Formation of 7-isopropyl-2,3-dihydro-1H-inden-1-ol.

    Substitution: Formation of 7-bromo-2,3-dihydro-1H-inden-1-one.

Scientific Research Applications

7-Isopropyl-2,3-dihydro-1H-inden-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 7-Isopropyl-2,3-dihydro-1H-inden-1-one involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to the disruption of bacterial cell membranes or inhibition of essential enzymes. The compound’s anti-inflammatory effects could be related to the inhibition of pro-inflammatory cytokines or modulation of signaling pathways involved in inflammation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of the isopropyl group, which can influence its chemical reactivity and biological activity. This structural modification can enhance its solubility, stability, and interaction with biological targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C12H14O

Molecular Weight

174.24 g/mol

IUPAC Name

7-propan-2-yl-2,3-dihydroinden-1-one

InChI

InChI=1S/C12H14O/c1-8(2)10-5-3-4-9-6-7-11(13)12(9)10/h3-5,8H,6-7H2,1-2H3

InChI Key

OLJLAXHVBJLHAV-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=CC2=C1C(=O)CC2

Origin of Product

United States

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